1-[(3,4-Dimethoxyphenyl)methyl]-3-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]urea 1-[(3,4-Dimethoxyphenyl)methyl]-3-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]urea
Brand Name: Vulcanchem
CAS No.: 2319841-56-8
VCID: VC5066492
InChI: InChI=1S/C18H24N2O5/c1-11-7-14(12(2)25-11)15(21)10-20-18(22)19-9-13-5-6-16(23-3)17(8-13)24-4/h5-8,15,21H,9-10H2,1-4H3,(H2,19,20,22)
SMILES: CC1=CC(=C(O1)C)C(CNC(=O)NCC2=CC(=C(C=C2)OC)OC)O
Molecular Formula: C18H24N2O5
Molecular Weight: 348.399

1-[(3,4-Dimethoxyphenyl)methyl]-3-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]urea

CAS No.: 2319841-56-8

Cat. No.: VC5066492

Molecular Formula: C18H24N2O5

Molecular Weight: 348.399

* For research use only. Not for human or veterinary use.

1-[(3,4-Dimethoxyphenyl)methyl]-3-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]urea - 2319841-56-8

Specification

CAS No. 2319841-56-8
Molecular Formula C18H24N2O5
Molecular Weight 348.399
IUPAC Name 1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]urea
Standard InChI InChI=1S/C18H24N2O5/c1-11-7-14(12(2)25-11)15(21)10-20-18(22)19-9-13-5-6-16(23-3)17(8-13)24-4/h5-8,15,21H,9-10H2,1-4H3,(H2,19,20,22)
Standard InChI Key OOHSVIAVBYZTMG-UHFFFAOYSA-N
SMILES CC1=CC(=C(O1)C)C(CNC(=O)NCC2=CC(=C(C=C2)OC)OC)O

Introduction

Chemical Identification and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name, 1-[(3,4-dimethoxyphenyl)methyl]-3-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]urea, precisely describes its structure:

  • A 3,4-dimethoxyphenyl group attached to a methylene bridge (CH2-\text{CH}_2-) at the N1 position of the urea core.

  • A 2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl substituent at the N3 position .
    The molecular formula C18H24N2O5\text{C}_{18}\text{H}_{24}\text{N}_{2}\text{O}_{5} confirms 18 carbon atoms, 24 hydrogens, 2 nitrogens, and 5 oxygens, including two methoxy groups (OCH3-\text{OCH}_3), a furan ring, and a hydroxyl group (OH-\text{OH}) .

Table 1: Key Identifiers and Physicochemical Properties

PropertyValueSource
CAS Number2319841-56-8
Molecular FormulaC18H24N2O5\text{C}_{18}\text{H}_{24}\text{N}_{2}\text{O}_{5}
Molecular Weight348.4 g/mol
SMILESCOc1ccc(CNC(=O)NCC(O)c2cc(C)oc2C)cc1OC
Hydrogen Bond Donors3 (urea NH, hydroxyl OH)
Hydrogen Bond Acceptors5 (urea carbonyl, furan O, methoxy O)

Structural Elucidation and Stereochemical Considerations

The SMILES string delineates connectivity:

  • The 3,4-dimethoxyphenyl group (C6H3(OCH3)2\text{C}_6\text{H}_3(\text{OCH}_3)_2) links to the urea’s N1 via a methylene bridge.

  • The N3 position connects to a hydroxyethyl chain (CH2CH(OH)-\text{CH}_2\text{CH}(\text{OH})-) terminated by a 2,5-dimethylfuran-3-yl group .
    XLogP3-AA calculations for analogous urea derivatives (e.g., CID 75379054: XLogP3 = 1.2 ) suggest moderate lipophilicity, though experimental data for this compound remains unreported.

Synthetic Pathways and Manufacturing

Purification and Analytical Characterization

Hypothetical purification steps likely involve:

  • Chromatography: Silica gel column chromatography using ethyl acetate/hexane gradients.

  • Crystallization: Solvent pairs like methanol/water for recrystallization.
    Key characterization data would include:

  • 1H^1\text{H}-NMR: Signals for methoxy protons (δ\delta 3.7–3.9 ppm), furan protons (δ\delta 6.2–6.5 ppm), and urea NH (δ\delta 5.5–6.0 ppm).

  • HRMS: A molecular ion peak at m/zm/z 348.4 ([M+H]+^+) .

Pharmacological Profile and Biological Activity

Mechanism of Action Hypotheses

Although direct studies are lacking, structural analogs (e.g., glutaminyl cyclase inhibitors in EP2865670A1 ) suggest potential enzyme inhibition. The urea core may act as a hydrogen-bond donor/acceptor, while the furan and methoxy groups enhance membrane permeability .

Table 2: Structural and Functional Comparison with Analogous Compounds

CompoundMolecular WeightKey FeaturesPotential Activity
CID 75379054 268.35 g/molEthyl, hydroxypropyl substituentsUnspecified
CID 49835096 327.4 g/molPhenylethyl, dimethoxyphenyl groupsResearch chemical
Target Compound 348.4 g/molFuran, dimethoxyphenyl, hydroxyethylHypothetical enzyme inhibitor

Applications and Industrial Relevance

Material Science Applications

The hydroxyl and methoxy groups could facilitate coordination chemistry, suggesting roles in:

  • Metal-Organic Frameworks (MOFs): As ligands for catalytic or sensing applications.

  • Polymer Additives: Hydrogen-bonding sites may enhance material stability.

Regulatory Status and Patent Landscape

Intellectual Property Considerations

No direct patents cover this compound, but EP2865670A1 protects thiourea derivatives with similar substituents, highlighting industrial interest in such scaffolds.

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